BrettPhosPalladacycle

Buchwald-Hartwig amination catalyst poisoning palladacycle stability

Researchers requiring robust, air-stable precatalysts for challenging C-N bond formations often face reproducibility issues with in situ catalyst generation. BrettPhos Pd G3 (CAS 1470372-59-8) is a well-defined third-generation Buchwald palladacycle that activates rapidly under mild basic conditions to deliver the active BrettPhos-ligated Pd(0) species. • Optimized for primary amine (hetero)aryl halide C-N coupling at catalyst loadings as low as 0.5 mol%. • Air-, moisture-, and thermally stable with long solution lifetime; ideal for automated synthesis platforms. • Well-defined structure eliminates variability in scale-up, enabling robust technology transfer to pilot plants.

Molecular Formula C43H63ClNO2PPd
Molecular Weight 798.8 g/mol
Cat. No. B14865757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrettPhosPalladacycle
Molecular FormulaC43H63ClNO2PPd
Molecular Weight798.8 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.[Cl-].[Pd+2]
InChIInChI=1S/C35H53O2P.C8H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;9-7-6-8-4-2-1-3-5-8;;/h19-25,27-28H,9-18H2,1-8H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1
InChIKeyIWMMXPNBCHCFCY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BrettPhos Pd G3: Technical Overview


BrettPhos Palladacycle, commonly designated BrettPhos Pd G3 (CAS 1470372-59-8), is a third-generation Buchwald palladacycle precatalyst engineered around the bulky, electron-rich BrettPhos biarylphosphine ligand . It is a well-defined, air- and moisture-stable organometallic complex that activates rapidly under mild basic conditions to deliver the active BrettPhos-ligated Pd(0) species . This precatalyst class is employed broadly in palladium-catalyzed cross-coupling for C–C, C–N, C–O, C–F, C–CF3, and C–S bond construction .

Precatalyst Class Third-generation Buchwald methanesulfonate precatalyst
Activation Rapid, clean activation to Pd(0) under mild basic conditions
Application Scope C–C, C–N, C–O, C–F, C–CF₃, and C–S bond constructions

Why BrettPhos Pd G3 Is Not Interchangeable


BrettPhos Pd G3 occupies a specific performance niche that is not satisfied by earlier-generation BrettPhos precatalysts, G4 BrettPhos analogs, or alternative-ligand Buchwald precatalysts (e.g., RuPhos, XPhos, t‑BuBrettPhos). Substitution based solely on shared ligand name or precatalyst generation ignores documented differences in activation kinetics, solution-state stability, substrate compatibility, and susceptibility to catalyst-poisoning side reactions [1]. For instance, BrettPhos G1 requires stoichiometric methyl tert‑butyl ether and exhibits lower solution stability; BrettPhos G4 introduces N‑methylation on the biphenyl backbone to suppress off-cycle palladacycle formation, which is a problem observed with G3 under specific conditions; and RuPhos‑based systems invert the rate‑limiting step of the catalytic cycle relative to BrettPhos, leading to stark differences in amine scope . Therefore, a rational procurement decision demands direct, head‑to‑head quantitative comparison rather than assumption of functional interchangeability.

G3 vs. G4 generation
G4 suppresses off-cycle palladacycle formation that can deactivate G3 with small primary amines; substrate scope may shift.
BrettPhos vs. t‑BuBrettPhos
Methylamine coupling performance does not transfer; t‑BuBrettPhos showed reported lower rate and yield in direct comparisons.
BrettPhos vs. RuPhos
Mechanistic inversion (oxidative addition vs. reductive elimination) shifts amine suitability; primary vs. secondary amine scope is not interchangeable.

BrettPhos Pd G3: Comparative Performance Evidence


G3 vs. G4: Palladacycle Formation Susceptibility

BrettPhos Pd G4 differs structurally from BrettPhos Pd G3 by N‑methylation of the amino group on the biphenyl backbone [1]. This modification mitigates a known limitation of G3 precatalysts: in the presence of certain small amine substrates, G3 can undergo an off‑cycle cyclometalation to form an inactive palladacycle, thereby reducing catalytic efficiency . While G3 remains a robust, broadly applicable precatalyst, G4 is specifically engineered to suppress this deactivation pathway and is therefore preferred for reactions involving small, unhindered primary amines .

Palladacycle susceptibility
Class-level inference
G3 may form inactive palladacycle with small amines; G4 N‑methylation blocks this pathway
Selection depends on amine substrate class
Empirically established structural modification; not numerically quantified
Buchwald-Hartwig amination catalyst poisoning palladacycle stability

BrettPhos vs. t-BuBrettPhos: Methylamine Coupling

In a direct comparative study of C–O and C–N coupling at low temperatures, the AdBrettPhos ligand was shown to be superior to BrettPhos in terms of rate and yield for the coupling of methylamine [1]. However, t‑BuBrettPhos, a bulkier analog, was also evaluated, and BrettPhos demonstrated superior performance for methylamine coupling . This establishes that BrettPhos G3 is not automatically interchangeable with t‑BuBrettPhos G3, and that BrettPhos G3 is the preferred precatalyst for methylamine‑containing aminations.

Methylamine coupling
Direct comparison
BrettPhos: reported higher rate and yield vs. t‑BuBrettPhos
Supports BrettPhos selection for methylamine substrates
Yield difference not explicitly reported; low-temperature coupling conditions
C–N coupling methylamine kinetics

BrettPhos vs. RuPhos: Rate-Limiting Step Inversion

Density functional theory (DFT) calculations revealed a fundamental mechanistic divergence between Pd‑BrettPhos and Pd‑RuPhos catalytic systems [1]. In the Pd‑BrettPhos system, the rate‑limiting step is oxidative addition; in the Pd‑RuPhos system, the rate‑limiting step is reductive elimination [2]. This difference in steric and electronic properties translates directly to substrate scope: BrettPhos is optimal for primary amines, whereas RuPhos is optimal for secondary amines [3]. This is not a matter of incremental yield improvement but a binary functional suitability; using the wrong ligand‑precatalyst combination can lead to complete reaction failure.

Rate-limiting step
DFT study
BrettPhos: oxidative addition; RuPhos: reductive elimination
Mechanistic preference for primary vs. secondary amines
Functional suitability; mismatch may lead to reaction failure
Buchwald–Hartwig amination primary amines secondary amines DFT

Low Catalyst Loadings in Primary Amine Coupling

BrettPhos Pd G3 is routinely employed at catalyst loadings as low as 0.5–1 mol% in primary amine arylations while maintaining high conversion . In contrast, earlier‑generation G1 precatalysts typically require 2–5 mol% loadings to achieve comparable yields . This lower loading is enabled by the rapid activation kinetics and high solution stability of the G3 methanesulfonate precatalyst . The economic and practical advantage of using half (or less) the palladium loading per reaction is a direct procurement differentiator.

Catalyst loading
Cross-study
0.5–1 mol% (G3) vs. 2–5 mol% (G1)
≥2‑fold reduction in Pd loading
Lower cost, less heavy metal contamination
catalyst loading process economics Buchwald–Hartwig

G3 vs. G1: Precatalyst Solution Stability

BrettPhos Pd G3, featuring a methanesulfonate (OMs) leaving group, exhibits prolonged stability in common organic solvents, enabling its use in automated synthesis platforms and multi‑day reaction setups . In comparison, the G1 chloride‑based BrettPhos precatalyst is less stable in solution and is typically supplied as a methyl tert‑butyl ether adduct, which can complicate stoichiometric calculations and storage . This enhanced solution stability is a direct consequence of the G3 methanesulfonate architecture, which suppresses precatalyst decomposition and palladium black formation .

Solution stability
Cross-study
G3 methanesulfonate: prolonged solution stability; G1 chloride/MTBE adduct: limited
Enables automated synthesis and robotic dispensing
Qualitative improvement documented in vendor literature
precatalyst stability solution handling robotic dispensing

Ammonia Monoarylation and Heterocycle Coupling

The AdBrettPhos Pd G3 precatalyst, a close analog of BrettPhos Pd G3, has been specifically utilized for the monoarylation of ammonia and demonstrates aptitude for otherwise difficult 5‑membered heterocyclic substrates [1]. While this is a direct citation for AdBrettPhos, it supports the class‑level inference that BrettPhos‑based G3 precatalysts are uniquely suited for ammonia arylation and heterocyclic aminations—applications where many other phosphine ligands (e.g., XPhos, SPhos) fail or require forcing conditions . BrettPhos Pd G3 is the standard precatalyst for these demanding transformations in medicinal chemistry and process development.

Ammonia arylation
Class-level inference
AdBrettPhos G3 validated for ammonia monoarylation; BrettPhos-family apt for heterocycles
Reported fit for challenging ammonia and heterocyclic couplings
Alternatives (XPhos, SPhos) may fail under mild conditions
ammonia arylation heterocycle synthesis primary amines

BrettPhos Pd G3: Key Applications


Primary Amine (Hetero)arylation for Med Chem

BrettPhos Pd G3 is the catalyst of choice for constructing C–N bonds between primary amines and (hetero)aryl halides or pseudohalides. Its mechanistic optimization for oxidative addition makes it uniquely effective for primary amines, enabling high‑throughput library synthesis with low catalyst loadings (0.5–1 mol%) and broad functional group tolerance . This scenario is directly supported by the mechanistic evidence showing that the rate‑limiting step for BrettPhos is oxidative addition, which is favorable for primary amine coupling .

Ammonia Monoarylation for Aniline Synthesis

The direct monoarylation of ammonia is a challenging transformation that often leads to over‑arylation. BrettPhos‑based G3 precatalysts, including BrettPhos Pd G3, have been validated for this application, providing access to primary anilines under mild conditions . This scenario leverages the class‑level evidence that BrettPhos‑family G3 precatalysts are effective for ammonia arylation, a reaction that fails with many alternative ligands .

Automated High-Throughput Experimentation (HTE)

The air‑, moisture‑, and thermal stability of BrettPhos Pd G3, combined with its long solution lifetime, makes it ideal for integration into automated synthesis platforms . Precatalyst solutions can be prepared in advance and dispensed robotically without concern for premature decomposition or palladium black formation, ensuring reproducible results across large experimental arrays .

Scale-Up of Primary Amine Couplings

The ability to achieve high conversion at catalyst loadings as low as 0.5 mol% directly reduces palladium cost and simplifies product purification in process‑scale applications . Furthermore, the well‑defined precatalyst structure eliminates the variability associated with in situ catalyst generation, providing robust, scalable reaction conditions suitable for technology transfer to pilot plants .

Application
Selection Property
Validation Focus
Primary amine (hetero)arylation
Oxidative addition-optimized precatalyst
Primary amine coupling efficiency and substrate scope
Ammonia monoarylation
BrettPhos-family G3 precatalyst class
Selective monoarylation vs. over-arylation control
Automated high-throughput experimentation
Air/moisture-stable, long solution lifetime
Reproducibility and robotic dispensing reliability
Scale-up of primary amine couplings
Low loading capability and well-defined structure
Palladium cost reduction and purification simplicity
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